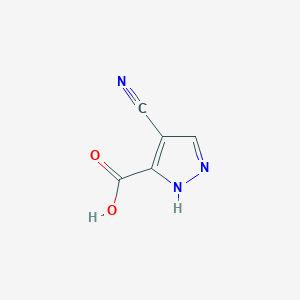

4-cyano-1H-pyrazole-5-carboxylic acid

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole and its derivatives represent a highly influential class of nitrogen-containing heterocyclic compounds in modern chemical research. mdpi.comchemicalbook.com Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole scaffold is a cornerstone in the development of new molecules across diverse scientific fields. aminer.org Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. This versatility has led to its widespread application in medicinal chemistry, agrochemicals, and materials science. mdpi.comrsc.org

In the pharmaceutical industry, pyrazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mocedes.org Notable examples of commercial drugs incorporating the pyrazole core underscore its medicinal importance. researchgate.net The ability of the pyrazole ring to act as a stable, multifunctional platform allows chemists to readily introduce various substituents, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. rsc.orgresearchgate.net

Beyond medicine, pyrazole compounds are crucial in the agrochemical sector, forming the basis for numerous herbicides, insecticides, and fungicides. rsc.org In the realm of materials science, the pyrazole nucleus is utilized in the creation of dyes, fluorescent substances, and coordination polymers. rsc.orgresearchgate.netdntb.gov.ua Pyrazole carboxylic acids, in particular, are valuable ligands for the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netniscpr.res.in The ongoing research into pyrazole chemistry continues to yield novel synthetic methodologies and applications, cementing its status as a fundamental building block in organic chemistry. aminer.org

Overview of 4-Cyano-1H-pyrazole-5-carboxylic Acid: A Key Scaffold for Advanced Synthetic and Materials Research

This compound is a multifunctional heterocyclic compound featuring a pyrazole core substituted with both a cyano (-C≡N) and a carboxylic acid (-COOH) group. These functional groups are positioned on adjacent carbon atoms of the pyrazole ring, providing a unique platform for a variety of chemical transformations.

The presence of three key reactive sites—the pyrazole ring nitrogens, the carboxylic acid group, and the cyano group—makes this molecule a versatile building block, or scaffold, for constructing more complex chemical structures. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the cyano group can undergo hydrolysis, reduction, or cycloaddition reactions. chemsynthesis.com The pyrazole ring itself can participate in N-alkylation and other modifications. This chemical reactivity allows for its incorporation into a wide range of larger molecules and polymers.

While specific, detailed research on this compound as a key scaffold is limited in publicly available literature, the known chemistry of related pyrazole carboxylic acids and cyanopyrazoles suggests its significant potential. rsc.orgdigitellinc.com For instance, pyrazole carboxylic acids are widely used as organic linkers in the synthesis of coordination polymers and MOFs, where the nitrogen atoms of the pyrazole and the oxygen atoms of the carboxylate group can coordinate with metal ions to form stable, extended networks. researchgate.netniscpr.res.inuni.lu Similarly, cyanopyrazole derivatives serve as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃N₃O₂ |

| Molecular Weight | 137.09 g/mol |

| InChIKey | AAXCTCRAEHZVHJ-UHFFFAOYSA-N |

| SMILES | C1=NNC(=C1C#N)C(=O)O |

(Data sourced from chemical databases) researchgate.net

Scope and Research Objectives Pertaining to this compound

The primary research objectives for a molecule like this compound are driven by its inherent structural features and the versatile reactivity of its functional groups. Based on the applications of analogous compounds, research involving this specific scaffold would likely focus on several key areas:

Development of Novel Synthetic Methodologies: A major objective is to establish efficient and scalable synthesis routes for the compound itself and to explore its utility in multicomponent reactions. This involves creating a library of derivatives by systematically modifying the cyano and carboxylic acid groups to produce novel amides, esters, and other functionalized pyrazoles for screening. mdpi.com

Coordination Chemistry and Materials Science: A significant research direction is the use of this compound as an organic linker for the construction of new MOFs and coordination polymers. aminer.orgresearchgate.net Key objectives would include:

Synthesizing novel frameworks by coordinating the ligand with various metal ions (e.g., Zinc, Copper, Cobalt).

Investigating the structural, thermal, and photoluminescent properties of the resulting materials.

Evaluating the performance of these materials in applications such as gas adsorption, catalysis, and chemical sensing. uni.lu

Medicinal and Agrochemical Discovery: Given the broad biological activity of pyrazole derivatives, a central goal is to use this compound as a starting scaffold for new therapeutic agents and crop protection chemicals. Research would aim to:

Synthesize derivatives and evaluate their biological activity (e.g., as enzyme inhibitors or receptor antagonists).

Establish structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds. mdpi.com

Table 2: Potential Research Applications and Target Compound Classes

| Research Area | Target Compound Class | Potential Application |

|---|---|---|

| Materials Science | Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis |

| Medicinal Chemistry | Pyrazole-carboxamides | Anticancer, Anti-inflammatory agents |

| Agrochemicals | Fused Pyrazole Heterocycles | Fungicides, Insecticides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-2-7-8-4(3)5(9)10/h2H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCTCRAEHZVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045733-76-3 | |

| Record name | 4-cyano-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyano 1h Pyrazole 5 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the 4-Cyano-1H-pyrazole-5-carboxylic Acid Scaffold

The cornerstone of pyrazole (B372694) synthesis is the cyclization reaction, which typically involves the reaction of a binucleophilic reagent, most commonly hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic three-carbon component. The choice of precursors is critical as it dictates the substitution pattern of the final pyrazole product.

Cyclocondensation reactions involving hydrazine and its derivatives are among the most fundamental and widely used methods for synthesizing pyrazole rings. mdpi.com This strategy relies on the reaction between a hydrazine, which acts as a bidentate nucleophile, and a molecule containing two electrophilic centers separated by a carbon atom, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The versatility of this method allows for the synthesis of a diverse array of substituted pyrazoles. mdpi.com For the specific synthesis of 4-cyanopyrazole-5-carboxylic acid analogues, a key precursor is a three-carbon chain with appropriate functional groups that can cyclize with hydrazine. For instance, derivatives of ethoxymethylenemalononitrile (B14416) are common precursors that react with hydrazines to form 5-aminopyrazoles bearing a 4-cyano group. nih.gov

Table 1: Examples of Hydrazine-Based Cyclocondensation Reactions

| Hydrazine Derivative | 3-Carbon Precursor | Resulting Pyrazole | Reference(s) |

| Hydrazine Hydrate (B1144303) | Ethoxymethylenemalononitrile | 5-Amino-4-cyanopyrazole | nih.gov |

| Phenylhydrazine (B124118) | 1,3-Diketone | 1-Phenyl-3,5-disubstituted pyrazole | mdpi.comnih.gov |

| Methylhydrazine | Fluorinated β-ketoesters | 5-Fluoroalkylpyrazoles | beilstein-journals.org |

| Hydrazine Dihydrochloride | 1,1,3,3-Tetraethoxypropane | Pyrazole | google.com |

The Knorr pyrazole synthesis, first reported in 1883, is the classic and most common method for pyrazole formation, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.orgjk-sci.com This reaction can be catalyzed by acid and proceeds by an initial attack of one nitrogen of the hydrazine on a carbonyl group to form an imine, followed by a second attack from the other nitrogen on the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring. youtube.comjk-sci.com

A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-diketones and substituted hydrazines, which can lead to the formation of two possible regioisomers. mdpi.comnih.gov The reaction conditions, such as solvent and temperature, can influence the isomeric ratio. nih.gov To obtain the this compound scaffold, a specialized 1,3-dicarbonyl precursor is required, such as a 2-cyano-1,3-diketoester, which would possess the necessary functionalities to be incorporated into the pyrazole ring. One-pot syntheses have been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine to form polysubstituted pyrazoles. organic-chemistry.org

Table 2: Research Findings on 1,3-Diketone Cyclization

| 1,3-Diketone Precursor | Hydrazine Derivative | Key Finding | Reference(s) |

| Acetylacetone | Phenylhydrazine | Classic Knorr synthesis, forms two regioisomers. | mdpi.comnih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | Reaction in N,N-dimethylacetamide provides good yields and high regioselectivity. | nih.gov |

| In situ generated from ketones and acid chlorides | Hydrazine | Allows for the rapid synthesis of previously inaccessible pyrazoles. | organic-chemistry.org |

| 1,5-Diaryl-1,3,5-pentanetriones | Hydrazine | Extends the scope of the Knorr synthesis to more complex dicarbonyls. | nih.gov |

Beta-keto esters are a readily available class of 1,3-dicarbonyl compounds that serve as versatile precursors for pyrazole synthesis. beilstein-journals.orgnih.gov The reaction with hydrazine typically proceeds to form pyrazolones, which are five-membered heterocyclic ketones. researchgate.net However, under different conditions or with specific substitutions, they can also lead to fully aromatic pyrazoles. For example, the reaction of β-keto esters with hydrazines can be directed to form pyrazole-4-carboxylic acids after subsequent saponification of the resulting ester. beilstein-journals.org

The reaction involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of alcohol. The choice of catalyst, whether acidic or basic, can influence the reaction pathway and the final product. researchgate.net This method is highly adaptable and has been used in multi-component reactions to build complex heterocyclic systems. beilstein-journals.orgnih.gov

Table 3: Synthesis of Pyrazoles from Beta-Keto Esters

| Beta-Keto Ester | Hydrazine Derivative | Reaction Conditions | Product Type | Reference(s) |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | Acid catalysis | Pyrazolone derivative | researchgate.net |

| Various fluorinated β-ketoesters | Aliphatic and aromatic hydrazines | Three-component reaction | 5-Fluoroalkylpyrazoles | beilstein-journals.org |

| β-Ketoesters | Methylhydrazine | In situ formation of 1-formyl-1-methylhydrazine | Regioselectively substituted pyrazoles | beilstein-journals.org |

| β-Ketoesters | Hydrazine | Yb(PFO)₃ catalysis | Pyrazole-4-carboxylates | nih.gov |

Syntheses utilizing nitrile precursors, particularly 2-arylhydrazononitriles, offer a direct route to pyrazoles with a cyano group. These precursors are typically synthesized by the coupling of an aryl diazonium salt with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetamide. beilstein-journals.orgresearchgate.net The resulting 2-arylhydrazononitrile contains the pre-formed N-N-aryl linkage and the cyano group.

Cyclization of these intermediates can be induced under various conditions to form the pyrazole ring. For example, treatment of 2-arylhydrazononitriles derived from 3-oxopropanenitriles with hydrazine hydrate can lead to 5-amino-4-arylazopyrazoles. beilstein-journals.org This approach is valuable for creating pyrazoles with specific substitution patterns that might be difficult to achieve through traditional 1,3-dicarbonyl condensations. The reactivity of the nitrile group and the hydrazone moiety allows for intramolecular cyclization, leading to the formation of the heterocyclic ring. tandfonline.com

Table 4: Pyrazole Synthesis from Nitrile Precursors

| Nitrile Precursor | Reagent/Condition | Product | Reference(s) |

| 2-Arylhydrazones of 3-oxopropanenitriles | Hydrazine hydrate | 5-Amino-4-arylazopyrazoles | beilstein-journals.org |

| 2-(Arylhydrazono)cyanoacetamides | Base-induced cyclization | 4-Amino-5-cyano-pyrazole derivatives | tandfonline.com |

| Alkynes and nitriles | Titanium imido complexes, then oxidation | Multisubstituted pyrazoles | nih.gov |

| Malononitrile dimer | Hydrazine | 5-Amino-4-cyanopyrazole | beilstein-journals.org |

1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govrsc.org This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.org To synthesize the this compound scaffold, diazoacetonitrile can be employed as the 1,3-dipole, providing the N-N bond and the C4-cyano group.

When diazoacetonitrile reacts with a dipolarophile like a dialkyl fumarate (B1241708) (an alkene), the initial product is a pyrazoline. wikipedia.org This intermediate is often unstable and can be oxidized in a subsequent step to yield the aromatic pyrazole. The reaction is typically highly regioselective. wikipedia.org Alternatively, using an alkyne dipolarophile, such as dialkyl acetylenedicarboxylate, can lead directly to the pyrazole ring without the need for an oxidation step. google.com Efficient three-component reactions have been developed using diazoacetonitrile, aldehydes, and β-ketophosphonates to construct highly substituted cyanopyrazoles. researchgate.net

Table 5: Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Key Feature | Reference(s) |

| Diazoacetonitrile | Aldehydes, β-ketophosphonates | Three-component domino reaction to form cyanopyrazoles. | researchgate.net |

| Ethyl diazoacetate | Alkynes | Can be performed in an aqueous micellar environment. | researchgate.netunisi.it |

| Diazomethane | trans-Diethyl glutaconate | Forms a 1-pyrazoline intermediate that isomerizes. | wikipedia.org |

| Diarylnitrilimines | 3-Cyano-4-H-1-benzopyran-4-one | Leads to 4- and 5-cyanopyrazole derivatives via retro Diels-Alder. | researchgate.net |

Multicomponent Reaction Strategies for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. For the synthesis of analogues of this compound, MCRs provide a powerful tool for constructing the densely functionalized pyrazole core.

One notable strategy involves a four-component reaction for the synthesis of complex pyrazole-fused pyrimidines. The reaction of 5-amino-1H-pyrazole-4-carbonitrile, an aromatic aldehyde, and pyruvic acid under ultrasonication demonstrates a cascade process leading to 3-cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acids. nih.govbeilstein-journals.org This method highlights the ability of MCRs to rapidly build molecular complexity from simple precursors.

Another relevant MCR approach is the one-pot synthesis of 5-aminopyrazole-4-carbonitrile derivatives, which are key precursors to the target scaffold. This reaction involves the condensation of a benzaldehyde (B42025) derivative, malononitrile, and a phenylhydrazine in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aqueous medium. researchgate.net This green and efficient method proceeds through a Knoevenagel condensation, followed by amination and intramolecular cyclization. researchgate.net

Table 1: Multicomponent Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives researchgate.net

| Aldehyde | Hydrazine | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylhydrazine | DABCO | Water | Room Temp. | 95 |

| 4-Methoxybenzaldehyde | Phenylhydrazine | DABCO | Water | Room Temp. | 91 |

| 4-Chlorobenzaldehyde | Phenylhydrazine | DABCO | Water | Room Temp. | 97 |

| 4-Nitrobenzaldehyde | Phenylhydrazine | DABCO | Water | Room Temp. | 90 |

Catalytic Methodologies in Pyrazole Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both transition-metal and specific catalytic systems have been explored for the synthesis of pyrazole derivatives.

Transition-Metal Catalyzed Routes

While transition-metal catalysis is a cornerstone of heterocyclic synthesis, specific examples detailing the formation of the this compound core through catalytic cyclization are not extensively documented in the reviewed literature. General transition-metal-catalyzed methods, such as C-H functionalization, are typically employed for the post-modification of a pre-formed pyrazole ring rather than its initial construction. researchgate.net The development of direct, transition-metal-catalyzed multicomponent reactions or cycloadditions that specifically yield the 4-cyano-5-carboxy pyrazole scaffold remains an area for future research.

Specific Catalytic Systems (e.g., Silver-catalyzed cycloaddition)

Silver catalysis is known to facilitate various cycloaddition reactions. However, the application of silver-catalyzed cycloadditions to directly form this compound is not prominently featured in the available scientific literature. Silver catalysts are often employed in reactions such as the [3+2] cycloaddition of azomethine ylides or in cascade reactions, but specific substrate combinations leading to the target molecule have not been detailed. researchgate.netresearchgate.net

Sustainable and Advanced Synthetic Techniques

To address the growing need for environmentally benign chemical processes, advanced techniques like microwave irradiation and ultrasonication have been applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for the rapid synthesis of heterocyclic compounds. A key example relevant to the target compound is the microwave-assisted preparation of methyl 4-amino-3-cyano-1-aryl-1H-pyrazole-5-carboxylates. nih.gov This method utilizes a Thorpe-Ziegler cyclization as the key step. The process offers significant advantages over conventional heating, including a dramatic reduction in reaction time and often cleaner reaction profiles. This approach provides highly functionalized building blocks suitable for creating diverse pyrazole-based scaffolds. nih.govdergipark.org.tr

Table 2: Microwave-Assisted Synthesis of a Pyrazole-5-carboxylate Analogue nih.gov

| Starting Material | Key Reaction | Conditions | Product | Yield |

|---|---|---|---|---|

| Arylhydrazine and cyanomethylene derivative | Thorpe-Ziegler cyclization | Microwave Irradiation | Methyl 4-amino-3-cyano-1-aryl-1H-pyrazole-5-carboxylate | Not specified |

Ultrasonication-Assisted Reactions

The use of ultrasonic irradiation as a green chemistry tool enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the multicomponent synthesis of complex pyrazole derivatives. As mentioned previously, the four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines, which incorporates a 4-cyano-1H-pyrazol-5-ylamino moiety, is effectively promoted by ultrasound. nih.govbeilstein-journals.org The reaction of 5-aminopyrazole-4-carbonitrile, aromatic aldehydes, and pyruvic acid in acetic acid at room temperature under ultrasonication for 90 minutes provides the complex heterocyclic products in good yields. nih.gov This method avoids the need for high temperatures and long reaction times often associated with conventional synthetic protocols. orientjchem.org

Table 3: Ultrasound-Assisted Four-Component Synthesis of a Pyrazole Analogue nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Time | Product Type |

|---|---|---|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile (2 equiv.) | Aromatic Aldehyde | Pyruvic Acid | Acetic Acid | Ultrasonication, Room Temp. | 90 min | 3-cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound and its analogues is critically dependent on controlling the regioselectivity of the core cyclocondensation reaction. The reaction between an unsymmetrical 1,3-bielectrophilic precursor and a hydrazine derivative can potentially yield two regioisomers. Achieving high yields of the desired isomer requires careful optimization of various reaction parameters, including the choice of reactants, solvent, temperature, and catalysts.

A primary and highly effective strategy for constructing the 4-cyanopyrazole ring involves the cyclocondensation of a hydrazine with a Michael acceptor derived from malononitrile, such as (ethoxymethylene)malononitrile (EMM). scirp.org The reaction mechanism typically involves an initial Michael-type addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent elimination of a leaving group (e.g., ethanol). scirp.org The regiochemical outcome of this cyclization is a key challenge that must be addressed for efficient synthesis.

Factors Influencing Regioselectivity

The regioselectivity of pyrazole formation is dictated by which nitrogen atom of the hydrazine derivative initiates the cyclization. This choice is influenced by electronic and steric factors of both the hydrazine and the 1,3-bielectrophile, as well as the reaction conditions.

One of the most significant factors controlling the regiochemical outcome is the nature of the hydrazine reactant. It has been demonstrated that using a free hydrazine base versus its hydrochloride salt can completely reverse the selectivity of the reaction. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the reaction of arylhydrazine hydrochlorides with trichloromethyl enones exclusively yields the 1,3-regioisomer. nih.gov In contrast, employing the corresponding free arylhydrazine leads specifically to the 1,5-regioisomer. nih.gov This switch is attributed to the different nucleophilicities of the two nitrogen atoms in the hydrazine under acidic versus neutral/basic conditions.

Yield Optimization Strategies

Optimizing the yield for the synthesis of 4-cyanopyrazole derivatives involves a systematic study of reaction conditions. Key parameters that are frequently adjusted include the solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates and yields. In the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structural analogues and potential precursors to the target carboxylic acid, various solvents were evaluated. A study demonstrated that fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve yields compared to traditional solvents like ethanol (B145695) (EtOH), tetrahydrofuran (B95107) (THF), or methanol (B129727) (MeOH). scirp.org The enhanced performance in TFE can be attributed to its ability to activate the electrophile through hydrogen bonding while maintaining the nucleophilicity of the hydrazine.

The table below, based on the synthesis of the analogue 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, illustrates the significant effect of solvent choice on product yield. scirp.org

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | TFE | 93 |

| 2 | EtOH | 75 |

| 3 | THF | <10 |

| 4 | MeOH | 62 |

Temperature and Catalyst Optimization: Temperature is another critical parameter for yield optimization. Temperature-controlled approaches have been developed for the divergent synthesis of different pyrazole derivatives. nih.gov While some reactions proceed efficiently at room temperature, others require heating to achieve reasonable rates and yields. For example, cyclization reactions involving hydrazone dianions with diethyl oxalate (B1200264) to produce pyrazole-5-carboxylates are typically performed under specific temperature protocols to ensure high conversion and regioselectivity. researchgate.net

The use of catalysts can also enhance reaction efficiency. Both acid and base catalysts are commonly employed in pyrazole synthesis to facilitate the key condensation and cyclization steps. beilstein-journals.org For instance, Lewis acids can be used to activate carbonyl groups in the bielectrophilic component, thereby controlling the regiochemical course of the reaction. organic-chemistry.org Similarly, ionic liquids have been explored as catalysts that can promote high regioselectivity and yield due to synergistic effects between the cation and anion. beilstein-journals.org In some multicomponent reactions, catalysts like Yb(PFO)₃ have been shown to be highly efficient in synthesizing pyrazole-4-carboxylates. beilstein-journals.org

The following table summarizes the optimization of reaction conditions for a generic pyrazole synthesis, highlighting the interplay between solvent, additives, and temperature to maximize product yield. nih.gov

| Entry | Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | None | 95 | N.R. |

| 2 | DMSO | None | 95 | N.R. |

| 3 | EtOH | None | 95 | <5 |

| 4 | EtOH | DBU | 95 | 85 |

| 5 | [HDBU][OAc] | None | 95 | 93 |

By carefully selecting precursors and optimizing reaction parameters such as solvent, temperature, and catalytic conditions, the synthesis of this compound and its analogues can be directed to favor the desired regioisomer in high yields.

Chemical Reactivity and Functional Group Transformations of 4 Cyano 1h Pyrazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety at C-5

The carboxylic acid group at the C-5 position is a primary site for modifications such as esterification, amide bond formation, and cyclocondensation reactions, leading to the creation of diverse molecular frameworks.

The carboxylic acid functional group of 4-cyano-1H-pyrazole-5-carboxylic acid can be readily converted into esters and amides, which are common intermediates in the synthesis of biologically active compounds.

Esterification: The formation of pyrazole-5-carboxylic acid esters is a standard transformation. While direct Fischer esterification with an alcohol under acidic catalysis is possible, a more common and efficient method involves the reaction of a 2,4-diketocarboxylic ester enolate with an N-alkylhydrazinium salt, which can yield 1-alkyl-pyrazole-5-carboxylic esters with limited formation of isomers. google.com Another route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with an alcohol. researchgate.net

Amide Formation: The synthesis of amide derivatives is a fundamentally important reaction in organic synthesis. luxembourg-bio.com For pyrazole (B372694) carboxylic acids, this is typically achieved by first activating the carboxylic acid. luxembourg-bio.comkhanacademy.org A common method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This highly reactive acyl chloride is then treated with a primary or secondary amine to yield the desired amide. researchgate.netrsc.org Alternatively, various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the direct reaction between the carboxylic acid and an amine, forming an amide bond. luxembourg-bio.com These methods have been employed to synthesize a range of N-substituted pyrazole-5-carboxamides. rsc.orgnih.gov

| Transformation | Reagent(s) | General Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Ethyl 4-cyano-1H-pyrazole-5-carboxylate |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Step 1: Reflux Step 2: Varies (e.g., Room Temp) | 4-cyano-N-substituted-1H-pyrazole-5-carboxamide |

| Amine (RNH₂), Coupling Agent (e.g., DCC, HATU) | Inert solvent, Room Temp |

The carboxylic acid group, often in conjunction with an adjacent functional group, can participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, 5-aminopyrazole-4-carboxylic acid can be refluxed in acetic anhydride (B1165640) to yield pyrazolooxazinones. nih.gov These intermediates can then react with hydrazine (B178648) hydrate (B1144303) to form fused pyrazolo[3,4-d]pyrimidine systems. nih.gov Similarly, pyrazole-3-carboxylic acids or their corresponding acid chlorides can undergo cyclocondensation with hydrazine derivatives to yield pyrazolo[3,4-d]pyridazines. researchgate.net These reactions highlight the utility of the carboxylic acid moiety as a key component in constructing bicyclic and polycyclic heterocyclic scaffolds. researchgate.netbeilstein-journals.orgekb.eg

Transformations of the Cyano Group at C-4

The cyano group at the C-4 position is a versatile functional handle that can be transformed into various other groups, including amines and carbamoyl (B1232498) moieties, significantly expanding the synthetic possibilities of the pyrazole scaffold.

While direct nucleophilic substitution of the cyano group itself is uncommon, the term can refer to reactions involving nucleophilic attack on the electrophilic carbon of the nitrile. ebsco.comlibretexts.org For example, the reaction of a nitrile with a Grignard reagent (R-MgBr) followed by acidic workup leads to the formation of a ketone. libretexts.org This transformation proceeds via nucleophilic addition of the Grignard reagent to the cyano carbon, forming an imine salt intermediate which is then hydrolyzed. libretexts.org

In a related context, the cyano group is often introduced onto the pyrazole ring via a nucleophilic substitution reaction where a cyanide ion displaces a suitable leaving group, such as a halogen. For example, ethyl 5-chloro-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate reacts with sodium cyanide in DMF to produce the corresponding 5-cyano derivative. prepchem.com

The cyano group can be readily reduced to a primary amine (aminomethyl group), providing a valuable synthetic route to pyrazole derivatives bearing an amine functionality. libretexts.orgresearchgate.net A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.net The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the primary amine after an aqueous workup. libretexts.org Other reducing agents, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst) or other borane (B79455) reagents, can also be employed for this purpose. researchgate.net This reduction converts this compound into 4-(aminomethyl)-1H-pyrazole-5-carboxylic acid.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, followed by aqueous workup | Highly effective but will also reduce the carboxylic acid group. Protection of the COOH group may be necessary. |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) | High pressure, various solvents | Can be selective depending on the catalyst and conditions. |

| Borane (BH₃) or derivatives | THF | Offers an alternative to LiAlH₄. |

The cyano group can be hydrolyzed under controlled conditions to form a primary amide, also known as a carbamoyl group (-CONH₂). ebsco.com This transformation can be achieved using either acidic or basic hydrolysis. libretexts.org For example, heating the nitrile with a dilute acid or base will hydrolyze the carbon-nitrogen triple bond to yield the amide. libretexts.orggoogle.com If the reaction is not stopped at the amide stage, further hydrolysis will occur to produce a carboxylic acid. libretexts.orglibretexts.org

Conversely, the carbamoyl group can be dehydrated to regenerate the cyano group. This reverse reaction is typically accomplished using strong dehydrating agents. ebsco.com Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org This reversible transformation between cyano and carbamoyl groups allows for the protection of the cyano group or its use as a synthetic equivalent.

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring

The pyrazole ring in this compound is an aromatic heterocycle characterized by two adjacent nitrogen atoms. This structure influences its reactivity towards electrophiles and nucleophiles. The presence of two electron-withdrawing groups, the cyano (-CN) and carboxylic acid (-COOH) groups, significantly deactivates the pyrazole ring towards electrophilic attack. numberanalytics.com Conversely, these groups make the ring more susceptible to nucleophilic attack. The two nitrogen atoms within the ring possess lone pairs of electrons, making them nucleophilic centers, particularly for reactions like N-alkylation. semanticscholar.org

N-Alkylation and Ring Substitution Patterns

N-alkylation is a common transformation for pyrazoles, as the nitrogen atoms in the ring are nucleophilic. semanticscholar.org In unsymmetrically substituted pyrazoles like this compound, alkylation can potentially occur at either the N1 or N2 position, leading to two possible regioisomers. The outcome of these reactions is often governed by steric and electronic factors. semanticscholar.orgmdpi.com

Research into the N-alkylation of pyrazoles has shown that the regioselectivity is heavily influenced by the steric hindrance around the nitrogen atoms. semanticscholar.org When an unsymmetrical pyrazole is subjected to alkylation, the major product is typically the one where the alkyl group is attached to the less sterically hindered nitrogen atom. semanticscholar.org A method for N-alkylation has been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a versatile route to N-alkyl pyrazoles. semanticscholar.org This method has been shown to be effective for a variety of pyrazoles, including those with electron-withdrawing groups. mdpi.com

While direct N-alkylation studies on this compound are not extensively detailed, related structures demonstrate predictable patterns. For instance, the synthesis of various N-aryl derivatives of 4-cyanopyrazoles has been successfully achieved. rsc.orgnih.gov These syntheses involve the reaction of a pyrazole precursor with substituted phenylhydrazines or other arylating agents, resulting in substitution at the N1 position. rsc.org For example, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives have been synthesized, indicating that the N1 position is reactive towards arylation. rsc.org

The table below summarizes representative N-alkylation and N-arylation reactions on pyrazole cores related to this compound, highlighting the substitution patterns.

| Pyrazole Substrate | Reagent | Product(s) | Key Observation | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate, Camphorsulfonic acid (CSA) | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | Good yield (77%) of N-alkylated product. | semanticscholar.orgmdpi.com |

| Unsymmetrical pyrazoles (general) | Alkylating agents | Mixture of N1 and N2 regioisomers | The major product is controlled by sterics, favoring the less hindered nitrogen. | semanticscholar.org |

| 5-amino-1H-pyrazole-4-carbonitrile derivative | 2,4-dichlorophenylhydrazine | 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | N-arylation occurs at the N1 position. | nih.gov |

| 4-cyano-1H-pyrazol-5-amine | Substituted phenyl groups | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Demonstrates successful N-arylation of the 4-cyanopyrazole core. | rsc.org |

Redox Transformations of the Pyrazole Core

The pyrazole ring is generally stable due to its aromaticity, but under certain conditions, it can undergo redox transformations. These reactions can involve either the substituents on the ring or the heterocyclic core itself, sometimes leading to ring-opening or rearrangement.

One significant redox transformation is the oxidative ring-opening of 1H-pyrazol-5-amines, which are structurally related to the target molecule. researchgate.net Studies have shown that in the presence of an oxidizing agent like iodosobenzene (B1197198) (PhIO), 1H-pyrazol-5-amines can undergo ring cleavage to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This reaction is proposed to proceed through a hydroxylamine (B1172632) intermediate, followed by the elimination of water, which results in the opening of the pyrazole ring. researchgate.net

Another documented transformation involves an unusual redox disproportionation observed in a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. mdpi.com In this case, a reaction that was expected to lead to cyclization instead resulted in the reduction of the azido (B1232118) group to an amino group and the simultaneous oxidation of an adjacent methyl group to a CH₂OAc moiety. mdpi.com While this reaction does not involve the pyrazole core opening, it demonstrates the potential for complex intramolecular redox processes on a substituted pyrazole ring without the need for external oxidants or reductants. mdpi.com

The table below outlines key redox transformations observed in pyrazole derivatives.

| Pyrazole Derivative | Reagent/Conditions | Transformation | Product Type | Reference |

| 1H-Pyrazol-5-amines | Iodosobenzene (PhIO) | Oxidative ring-opening | 3-Diazenylacrylonitrile derivatives | researchgate.net |

| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Heating in carboxylic acids (e.g., acetic acid) | Intramolecular redox disproportionation | 5-Amino-1H-pyrazol-3-yl)methyl acetate (B1210297) derivative | mdpi.com |

Synthesis and Structural Elucidation of Derivatized 4 Cyano 1h Pyrazole 5 Carboxylic Acid Analogues

Derivatives with Modifications at the Pyrazole (B372694) Nitrogen (N-1)

The N-1 position of the pyrazole ring is a frequent target for substitution, allowing for the introduction of various alkyl and aryl groups. A common and effective method for synthesizing N-aryl substituted derivatives involves the reaction of a substituted phenylhydrazine (B124118) with ethoxymethylenemalononitrile (B14416). rsc.orgscirp.org This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol (B145695) to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are key intermediates. rsc.orgscirp.org

For instance, reacting para-substituted phenyl hydrazine (B178648) hydrochlorides with ethoxymethylenemalononitrile in ethanol under reflux conditions provides the corresponding N-substituted pyrazoles. rsc.org These intermediates can then be further modified. The structural identity of these N-1 substituted compounds is typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with elemental analysis. rsc.org

Alkylation at the N-1 position has also been achieved by reacting a 3(5)-cyano-1H-pyrazole-4-carboxylic acid ester with an alkene in the presence of a strong acid. google.com This method provides a route to N-alkyl derivatives of the pyrazole core.

| N-1 Substituent | Structure |

|---|---|

| Phenyl | |

| 4-Fluorophenyl | |

| 4-Chlorophenyl | |

| p-Tolyl |

Derivatives with Modified Carboxylic Acid Functionality (e.g., Esters, Amides, and Fused Rings)

The carboxylic acid group at the C-5 position is readily converted into other functional groups, most notably esters and amides. Esterification is a common initial step in synthetic pathways, with the resulting esters serving as versatile intermediates. For example, the hydrolysis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate using potassium hydroxide (B78521) in ethanol yields the corresponding carboxylic acid. nih.govresearchgate.net

The synthesis of amides from the carboxylic acid is a widely used transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This method has been successfully employed to synthesize a range of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)carboxamide derivatives. rsc.org The reaction involves stirring the pyrazole carboxylic acid with the appropriate amine and coupling agents in a solvent like dimethylformamide (DMF) at room temperature. rsc.org

| N-1 Substituent | Amide Moiety | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Phenyl | 1,3-Diphenyl-1H-pyrazole-4-carboxamide | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 66 | 175-176 |

| 4-Fluorophenyl | 1,3-Diphenyl-1H-pyrazole-4-carboxamide | N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 64 | 179-181 |

| 4-Chlorophenyl | 1,3-Diphenyl-1H-pyrazole-4-carboxamide | N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 62 | 182-184 |

| p-Tolyl | 3-Phenyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide | N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-phenyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide | 61 | 135-137 |

Derivatives with Modified Cyano Group (e.g., Aminopyrazoles)

While direct conversion of the cyano group in the 4-cyano-1H-pyrazole-5-carboxylic acid scaffold is one synthetic route, a more common approach involves the synthesis of aminopyrazole analogues from precursors containing a nitrile group. 5-Aminopyrazoles are highly valuable synthetic intermediates. chim.it The foundational synthesis for many of these compounds is the cyclocondensation reaction between α,β-unsaturated nitriles and hydrazines. chim.it Specifically, the reaction of ethoxymethylenemalononitrile with various arylhydrazines yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. rsc.orgscirp.org These compounds are analogues where the C-5 carboxylic acid is conceptually replaced by an amino group during the initial ring formation.

Once formed, the 5-aminopyrazole derivatives can undergo further modifications. A notable example is the chemoselective C-4 arylation. nih.govresearchgate.net In a laccase-mediated reaction, catechols are oxidized to orthoquinones, which then undergo a nucleophilic attack by the 5-aminopyrazole at the C-4 position. nih.govresearchgate.net This enzymatic approach allows for the formation of C-C bonds under mild conditions without the need for protecting the amino group, yielding 4-aryl-5-aminopyrazole derivatives. nih.govresearchgate.net

Multi-substituted Pyrazole Derivatives Incorporating the 4-Cyano-5-carboxylic Acid Core

The versatility of the pyrazole ring allows for the synthesis of derivatives with multiple substitutions, combining the modifications described in the previous sections. These multi-substituted analogues bear different functional groups at the N-1, C-4, and C-5 positions.

A prominent class of such compounds are the N-(4-cyano-1-aryl-1H-pyrazol-5-yl)carboxamides. rsc.org These molecules feature a substituent on the N-1 nitrogen (an aryl group), retain the cyano group at C-4, and have the C-5 carboxylic acid converted into a complex amide. rsc.org The synthesis of these compounds demonstrates a multi-step pathway where an N-1 substituted pyrazole core is first synthesized, followed by the modification of the C-5 functional group. rsc.org

Another example of multi-substitution on the pyrazole framework is the synthesis of compounds with substituents at the C-3 position in addition to those at C-4 and C-5. The synthesis of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan showcases a pyrazole ring bearing a nitro group at C-3, a cyano group at C-4, and a nitrofurazan moiety at C-5. mdpi.com The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction, confirming the substitution pattern. mdpi.com This highlights the capacity of the pyrazole core to accommodate a variety of functional groups at different positions, leading to structurally complex molecules.

| N-1 Substituent | C-5 Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | 61 | 208-210 |

| 4-Fluorophenyl | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | 61 | 162-163 |

| 4-Chlorophenyl | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | 63 | 167-169 |

| p-Tolyl | 1,3-Diphenyl-1H-pyrazole-4-carboxamide | 63 | 183-185 |

Advanced Spectroscopic and Structural Characterization of 4 Cyano 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-cyano-1H-pyrazole-5-carboxylic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons are particularly informative. In derivatives of this compound, the single proton on the pyrazole ring (H3) typically appears as a singlet in the aromatic region of the spectrum. For instance, in N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, this proton is observed at approximately 8.50 ppm. rsc.org Similarly, the pyrazole proton in 4-chloro-1H-pyrazole-3-carboxylic acid resonates at 7.94 ppm. researchgate.net

The protons of the N-H group of the pyrazole ring and the O-H group of the carboxylic acid are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature. The carboxylic acid proton is typically observed far downfield, often above 10 ppm.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazole Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrazole C-H | 7.9 - 8.5 | Singlet (s) | Position is sensitive to substituents on the ring. |

| Pyrazole N-H | Variable (Broad) | Broad Singlet (br s) | Shift and appearance depend on solvent and concentration; may exchange with D₂O. |

| Carboxylic Acid O-H | > 10 | Broad Singlet (br s) | Typically very downfield; exchanges with D₂O. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to resolve signals for each unique carbon atom. oregonstate.edu

For this compound, distinct signals are expected for the three pyrazole ring carbons (C3, C4, C5), the nitrile carbon (C≡N), and the carboxylic acid carbonyl carbon (C=O). The carbonyl carbon of the carboxylic acid group is typically found in the 165-190 ppm range. oregonstate.edu The nitrile carbon resonates at a characteristic position, generally between 110 and 120 ppm. wisc.edu The pyrazole ring carbons appear in the aromatic/alkene region. In related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the C4 carbon (bearing the cyano group) is found around 112-115 ppm, while other ring carbons appear between 120 and 155 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 165 - 190 | Quaternary carbon, often a weaker signal. |

| C3, C5 (Pyrazole Ring) | 120 - 155 | Chemical shifts are influenced by attached functional groups and tautomeric form. |

| C≡N (Nitrile) | 110 - 120 | Characteristic shift for nitrile carbons. |

| C4 (Pyrazole Ring) | ~90 - 115 | Position is upfield due to being attached to two heteroatoms and the cyano group. |

Prototropic tautomerism is a key feature of pyrazole chemistry, where the N-H proton can reside on either of the two nitrogen atoms. researchgate.net Nitrogen-15 (¹⁵N) NMR spectroscopy is an exceptionally powerful tool for investigating this phenomenon, as the ¹⁵N chemical shift is highly sensitive to the immediate electronic environment of the nitrogen atom. nih.govresearchgate.net

For this compound, the position of the N-H proton determines the tautomeric form (1H-pyrazole vs. 2H-pyrazole). These tautomers would exhibit distinct ¹⁵N NMR signals. The nitrogen atom bearing the proton (a "pyrrole-type" nitrogen) will have a significantly different chemical shift compared to the unprotonated, "pyridine-type" nitrogen. By comparing experimental ¹⁵N NMR data with values obtained from computational studies for different fixed tautomers, the predominant form in a given state (solid or solution) can be determined. researchgate.net These studies are crucial for understanding the molecule's hydrogen bonding capabilities and reactivity. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₅H₃N₃O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺). uni.lu

The calculated monoisotopic mass is 137.0225 Da. uni.lu In the mass spectrum, the peak corresponding to this mass would be the molecular ion peak. The fragmentation of pyrazoles is well-studied. A characteristic fragmentation pathway for 4-cyanopyrazoles is the elimination of a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. researchgate.net Carboxylic acids also show predictable fragmentation, including the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Origin |

|---|---|---|

| 137 | [M]⁺ | Molecular Ion |

| 120 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring and cyano group |

| 92 | [M - COOH]⁺ | Loss of carboxyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. psu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands.

The carboxylic acid O-H group will give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers commonly formed by carboxylic acids. researchgate.net The pyrazole N-H stretch will appear as a sharper band around 3300-3500 cm⁻¹. The C≡N (nitrile) group has a very characteristic sharp and intense absorption in the 2200-2260 cm⁻¹ region. nih.gov The C=O (carbonyl) stretch of the carboxylic acid typically appears as a strong band between 1680 and 1725 cm⁻¹, with its exact position influenced by the extent of hydrogen bonding. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| N-H (Pyrazole) | Stretching | 3300 - 3500 | Medium |

| C≡N (Nitrile) | Stretching | 2200 - 2260 | Sharp, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1725 | Strong |

| C=N, C=C (Ring) | Stretching | 1450 - 1600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Studies on closely related molecules, such as pyrazole-4-carboxylic acid and 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, offer a clear picture of the likely solid-state structure. nih.govnih.gov

It is highly probable that this compound molecules arrange themselves into extended structures through extensive hydrogen bonding. A common motif involves the formation of cyclic hydrogen-bonded dimers or chains where the carboxylic acid group of one molecule interacts with the pyrazole ring of a neighboring molecule. nih.gov These interactions dictate the crystal packing. The pyrazole ring itself is expected to be planar, with the cyano and carboxylic acid substituents being nearly co-planar with the ring, allowing for electron delocalization. nih.gov X-ray analysis would also definitively establish the tautomeric form present in the crystal lattice.

Table 5: Representative Crystal Data for a Related Pyrazole Carboxylic Acid Derivative

| Parameter | Example Value (for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (C-N in ring) | ~1.31 - 1.35 Å |

| Key Feature | Planar pyrazole ring with co-planar substituents. |

| Intermolecular Forces | Extensive hydrogen bonding. |

Crystal Structure Analysis of this compound Derivatives

For instance, the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a monoclinic system, which provides a valuable reference for understanding how pyrazole carboxylic acids arrange in the solid state. nih.gov The presence of both a carboxylic acid group and an amino group, along with the pyrazole ring, allows for a rich variety of intermolecular interactions that direct the crystal packing. nih.goviucr.org

Another relevant analogue is 4-chloro-1H-pyrazole-3-carboxylic acid . The crystallographic data for this compound shows a monoclinic C2/c space group with a relatively large unit cell, indicating a complex packing arrangement. researchgate.net The asymmetric unit of this structure contains two independent molecules, which are linked by hydrogen bonds. researchgate.net

The crystallographic data for these two derivatives are summarized in the interactive table below, offering a comparative view of their structural parameters.

Interactive Data Table: Crystallographic Data of Selected Pyrazole Carboxylic Acid Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov | C₁₀H₉N₃O₂ | Monoclinic | P2₁/n | 3.7937(5) | 21.613(3) | 11.1580(16) | 92.170(2) | 914.2(2) | 4 |

| 4-chloro-1H-pyrazole-3-carboxylic acid researchgate.net | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 2151.6(3) | 16 |

Investigation of Hydrogen Bonding Networks in Crystalline Forms

In the crystalline structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , a robust hydrogen-bonding network is observed. nih.gov A key feature is the formation of the classic carboxylic acid dimer motif, where two molecules are linked by a pair of strong O—H···O hydrogen bonds. nih.goviucr.org These dimers then act as building blocks for a larger assembly. Furthermore, intermolecular N—H···N hydrogen bonds link these dimeric units, creating two-dimensional sheets within the crystal lattice. nih.goviucr.org An intramolecular N—H···O hydrogen bond is also present, which contributes to the planarity of the molecule. nih.goviucr.org

For 4-chloro-1H-pyrazole-3-carboxylic acid , the asymmetric unit consists of two molecules that are interconnected through O—H···N and N—H···O hydrogen bonds. researchgate.net This indicates a different, yet equally strong, hydrogen-bonding pattern compared to the amino-substituted derivative. The absence of the amino group in this case leads to a different set of primary interactions driving the crystal packing.

The hydrogen bonding parameters for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid are detailed in the interactive table below.

Interactive Data Table: Hydrogen Bond Geometry for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···O | 0.92(2) | 1.70(2) | 2.6189(14) | 178.4(19) |

| N—H···N | 0.876(18) | 2.239(18) | 3.0087(17) | 146.5(15) |

| N—H···O (intra) | 0.903(18) | 2.136(18) | 2.8233(16) | 132.3(14) |

Based on these observations from related structures, it can be inferred that derivatives of this compound will also exhibit extensive hydrogen bonding. The presence of the cyano group introduces an additional hydrogen bond acceptor site, which could lead to even more complex and varied supramolecular assemblies. It is highly probable that the carboxylic acid groups will form the characteristic dimeric synthons. These dimers would then be further interconnected through hydrogen bonds involving the pyrazole N-H group and potentially the cyano nitrogen atom, leading to the formation of tapes, sheets, or three-dimensional networks. The specific nature of these networks will, of course, be dependent on the other substituents present on the pyrazole ring.

Computational and Theoretical Chemistry Studies of 4 Cyano 1h Pyrazole 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and three-dimensional geometry of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov For molecules similar to 4-cyano-1H-pyrazole-5-carboxylic acid, DFT methods such as B3LYP with basis sets like 6-31G(d) are commonly used to determine the most stable molecular conformation. nih.govresearchgate.netnih.gov Studies on related pyrazole carboxylic acids have shown that these molecules often adopt a planar geometry, stabilized by the conjugated π-system of the pyrazole ring. nih.govresearchgate.net

The electronic properties are explored through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity.

In a DFT study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) derivatives, various global reactivity indices were computed to quantify the molecule's chemical behavior. nih.gov These descriptors, which would be applicable to this compound, provide a quantitative measure of different aspects of reactivity.

| Parameter | Symbol | Definition |

|---|---|---|

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Electronegativity | χ | (I + A) / 2 |

| Chemical Hardness | η | (I - A) / 2 |

| Chemical Softness | S | 1 / (2η) |

| Electrophilicity Index | ω | μ2 / (2η) |

| Chemical Potential | μ | -(I + A) / 2 |

These calculations help in understanding the distribution of electrons and identifying the most reactive sites within the molecule. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the calculated structure. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comasrjetsjournal.org

In studies of similar molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, theoretical FT-IR spectra are calculated and show strong agreement with experimental results, confirming the presence of key functional groups such as the carboxylic acid, pyrazole ring, and in the case of the target compound, the nitrile (C≡N) group. nih.govresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org For a series of 4-halogenated-1H-pyrazoles, DFT calculations successfully predicted the chemical shifts of the ring protons, matching experimental trends. mdpi.com A similar approach for this compound would allow for the assignment of experimental NMR signals to specific atoms in the molecule.

| Atom | Hypothetical Experimental ¹H Shift (ppm) | Hypothetical Calculated ¹H Shift (ppm) |

|---|---|---|

| N1-H | 13.5 | 13.3 |

| C3-H | 8.2 | 8.1 |

| COOH | 14.0 | 13.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Tautomeric Equilibria and Proton Transfer Dynamics

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their reactivity and biological function. nih.govresearchgate.net Computational studies are crucial for analyzing the energetics of different tautomers and the barriers for proton transfer between them. For pyrazole systems, intramolecular proton transfer generally involves a high activation energy barrier (in the range of 45-55 kcal/mol), suggesting that this process is less favorable than intermolecular proton transfer. nih.govdaneshyari.com

Theoretical models investigate several mechanisms for intermolecular proton transfer:

Single Proton Transfer: The direct transfer between two molecules.

Double Proton Transfer: A concerted transfer often occurring in hydrogen-bonded dimers.

Solvent-Assisted Proton Transfer: Where solvent molecules like water or ammonia (B1221849) facilitate the transfer by forming a hydrogen-bonded bridge. ias.ac.inias.ac.in

Studies on substituted pyrazoles have shown that the activation energies for these processes are significantly lower than for the intramolecular pathway. ias.ac.inias.ac.in The presence of even a few water molecules can dramatically lower the energy barrier for tautomerization. nih.gov

| Proton Transfer Mechanism | Typical Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Intramolecular Single Proton Transfer | 45 - 55 | daneshyari.comias.ac.in |

| Intermolecular Double Proton Transfer (Dimer) | 11 - 20 | daneshyari.comias.ac.in |

| Water-Assisted Proton Transfer | 26 - 32 | ias.ac.inias.ac.in |

| Ammonia-Assisted Proton Transfer | 17 - 23 | ias.ac.inias.ac.in |

Note: Activation energies are for general pyrazole derivatives and serve as representative values.

Investigation of Substituent Effects on Reactivity and Stability via Computational Modeling

Computational modeling is an effective way to systematically investigate how substituents, such as the cyano (-CN) and carboxylic acid (-COOH) groups in this compound, influence the electronic properties, stability, and reactivity of the pyrazole core. Both -CN and -COOH are electron-withdrawing groups, which can significantly impact the molecule's acidity and hydrogen-bonding capabilities.

Theoretical Prediction and Analysis of Structure-Reactivity Relationships

By integrating the findings from geometric, electronic, and energetic calculations, computational chemistry can establish robust structure-reactivity relationships (SRR). nih.gov These relationships correlate specific molecular features with observable chemical behavior.

Molecular descriptors derived from quantum chemical calculations are key to this analysis. For instance:

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO) analysis helps predict the molecule's behavior in pericyclic reactions and its electron-donating or accepting capabilities. nih.gov

Fukui functions and other reactivity indices provide a quantitative measure of the reactivity at different atomic sites within the molecule. nih.gov

Numerous studies have successfully correlated these theoretical descriptors with experimental outcomes, such as biological activity or reaction kinetics. nih.govrsc.orgnih.gov For example, a linear correlation between substituent constants and the activation energy for proton transfer has been computationally established for some pyrazole systems. daneshyari.com This predictive power makes computational modeling an indispensable tool in the rational design of new molecules with desired properties.

| Computational Descriptor | Predicted Chemical Property/Reactivity |

|---|---|

| HOMO-LUMO Energy Gap | Kinetic stability, overall reactivity |

| MESP Minima (Negative regions) | Sites for electrophilic attack, hydrogen bond acceptor sites |

| MESP Maxima (Positive regions) | Sites for nucleophilic attack, hydrogen bond donor sites |

| Electrophilicity Index (ω) | Overall electrophilic nature of the molecule |

| Condensed Fukui Functions | Site-specific reactivity towards nucleophiles or electrophiles |

Advanced Applications of 4 Cyano 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

4-Cyano-1H-pyrazole-5-carboxylic acid and its related derivatives, particularly 5-aminopyrazoles, are highly valued as versatile synthons in organic chemistry. beilstein-journals.orgchim.it These compounds are polyfunctional, possessing multiple reactive sites that can be strategically utilized to construct a wide array of more complex molecular architectures. beilstein-journals.orgnih.gov The pyrazole (B372694) ring itself is a stable aromatic system, and the presence of cyano, carboxylic acid, and amino groups provides handles for diverse chemical transformations.

The reactivity of these intermediates allows them to serve as foundational building blocks for various heterocyclic compounds. researchgate.netresearchgate.neteurekaselect.com Their utility is particularly evident in their reaction with bielectrophiles, which leads to the formation of fused ring systems. beilstein-journals.orgchim.it This adaptability has made pyrazole derivatives a focal point for chemists aiming to develop novel compounds with specific biological or material properties. nih.govmdpi.com

Precursors for Complex Heterocyclic Systems (e.g., Fused Pyrazoles, Pyrazoloazines)

A significant application of this compound derivatives is their role as precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These fused systems are of great interest due to their prevalence in pharmacologically active compounds. beilstein-journals.org

The synthesis of these complex molecules often involves the cyclocondensation of a 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate derivative with a suitable 1,3-bielectrophilic partner. semanticscholar.orgnih.gov For instance, reacting 5-aminopyrazoles with reagents like pentane-2,4-dione (acetylacetone) or ethyl acetoacetate (B1235776) in an acidic medium can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. semanticscholar.org Similarly, pyrazolo[3,4-d]pyrimidines can be formed through cyclization reactions, for example, by first converting a 5-aminopyrazole-4-carboxylic acid into a pyrazolooxazinone, which then reacts with a hydrazine (B178648). nih.gov Microwave-assisted methods have also been developed to facilitate these cyclization reactions efficiently. nih.gov

Table 1: Synthesis of Fused Heterocycles from Pyrazole Precursors

| Pyrazole Precursor | Reagent(s) | Fused Heterocycle Product | Key Reaction Type |

|---|---|---|---|

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | Pyrazolo[1,5-a]pyrimidine derivatives | Cyclocondensation semanticscholar.org |

| Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | 4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives | Cyclocondensation semanticscholar.org |

| 5-Aminopyrazole-4-carboxylic acid | 1. Acetic anhydride (B1165640) 2. Hydrazine hydrate (B1144303) | 5-Aminopyrazolo[3,4-d]pyrimidine | Cyclization nih.gov |

| 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Trimethylorthoformate | N-(4-Cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate | Intermediate Formation beilstein-journals.orgnih.gov |

Applications in Agrochemical Development (e.g., Herbicides, Pesticides)

Design and Synthesis of Agrochemical Lead Compounds

The process of discovering new agrochemicals often begins with a "lead compound"—a molecule with known, albeit not necessarily optimal, activity. Derivatives of this compound are frequently used in the design and synthesis of new lead structures. One common strategy involves molecular hybridization or substructure replacement, where the pyrazole moiety is incorporated into an existing agrochemical scaffold to create novel derivatives with potentially improved properties. nih.gov

For instance, inspired by the structure of picolinate (B1231196) herbicides like picloram, researchers have designed new compounds by replacing a chlorine atom with a substituted pyrazolyl group. mdpi.com This led to the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, some of which exhibited potent herbicidal activity and good crop selectivity. mdpi.com Another approach involves using a known insecticidal pyrazole compound as a template and systematically modifying different parts of the molecule to explore new chemical space and identify candidates with enhanced efficacy or a broader spectrum of activity. nih.gov

Structure-Property Relationships for Agrochemical Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective agrochemicals. researchgate.netnih.gov SAR studies explore how modifying the chemical structure of a molecule, such as adding or changing substituent groups on the pyrazole ring or associated phenyl rings, affects its biological efficacy.

For pyrazole-based agrochemicals, several key SAR insights have been established:

Herbicidal Activity: In a series of pyrazole derivatives containing a pyridine (B92270) ring, the presence of a chlorine atom at the 3-position of the pyridine and a fluorine or trifluoromethyl group at the 5-position resulted in the best post-emergence herbicidal activity. researchgate.net For certain 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, pyrazole derivatives with a benzoyl scaffold showed excellent herbicidal effects and improved crop safety. acs.org

Insecticidal Activity: The introduction of fluorine atoms into phenylpyrazole molecules is a known strategy to enhance insecticidal potency and metabolic stability. researchgate.net In a series of pyrazole amide derivatives, the insecticidal activity was found to be greater when electron-withdrawing groups were present on an associated benzene (B151609) ring. researchgate.net Furthermore, the specific configuration (R-configuration) of certain moieties, like an indane group, can significantly impact insecticidal activity. researchgate.net The presence of an easily cleaved oxirane ring that forms a hydroxyl group can also contribute significantly to insecticidal action by interacting with biological targets within the insect. nih.gov

Table 2: Structure-Property Relationships in Pyrazole-Based Agrochemicals

| Agrochemical Class | Structural Feature | Impact on Efficacy | Example Weeds/Pests |

|---|---|---|---|

| Herbicides | Substitution on pyridine ring (Cl at C3, F/CF₃ at C5) | Enhanced post-emergence activity researchgate.net | Various weeds |

| Herbicides (HPPD Inhibitors) | Presence of a benzoyl scaffold | Excellent herbicidal activity and crop safety acs.org | Echinochloa crusgalli |

| Insecticides | Fluorine substitution on benzene ring | Increased insecticidal activity researchgate.net | Mythimna separata, Plutella xylostella |

| Insecticides | Electron-withdrawing groups on benzene ring (amides) | Higher activity than electron-donating groups researchgate.net | Plutella xylostella, Spodoptera exigua |

| Insecticides | Presence of an oxirane ring | Significant contribution to activity nih.gov | Plodia interpunctella, Nilaparvata lugens |

Integration into Materials Science

Beyond their roles in synthesis and agrochemicals, pyrazole derivatives, including those derived from pyrazole carboxylic acids, have found applications in materials science. mdpi.com Their conjugated electronic systems and ability to form stable, colored compounds make them suitable for use in the development of functional materials such as dyes and pigments. ontosight.ainih.gov

Development of Dyes and Pigments